N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide
CAS No.:
Cat. No.: VC16098185
Molecular Formula: C15H14N2O4
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N2O4 |
|---|---|
| Molecular Weight | 286.28 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide |
| Standard InChI | InChI=1S/C15H14N2O4/c1-9-3-5-13(10(2)7-9)16-15(19)12-8-11(17(20)21)4-6-14(12)18/h3-8,18H,1-2H3,(H,16,19) |
| Standard InChI Key | YPFRNPDCPIFETI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Introduction
N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide is an organic compound belonging to the benzamide family. It features a benzamide backbone with specific substituents that significantly influence its chemical and biological properties. The compound includes a nitro group (-NO2), a hydroxy group (-OH), and a dimethylphenyl moiety. These functional groups contribute to its reactivity and potential applications in medicinal chemistry and materials science.
Synthesis Methods
The synthesis of N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide typically involves multiple steps, starting from appropriate precursors such as 2,4-dimethylaniline and 2-hydroxy-5-nitrobenzoic acid. The reaction may involve condensation reactions facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Optimization of synthesis conditions is crucial for achieving high yields and purity.
Biological Activity
While specific biological data for N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide is limited, compounds with similar structures have shown potential antimicrobial and antifungal activities. The nitro and hydroxy groups can interact with biological targets, influencing the compound's efficacy against pathogens.
| Compound | Biological Activity |
|---|---|
| Similar Benzamides | Antimicrobial, Antifungal |
| N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide | Potential antimicrobial activity |
Comparison with Related Compounds
Comparing N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide with other benzamide derivatives highlights the impact of substituents on biological activity:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| N-(2,6-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide | Different nitro position | Different reactivity and biological activity |
| 5-Chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide | Chlorine substituent | Potentially different reactivity due to chlorine |
| N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide | Nitro at the 5-position | Unique interaction profile with biological targets |
Potential Applications
Given its structural features, N-(2,4-Dimethylphenyl)-2-hydroxy-5-nitrobenzamide may have applications in medicinal chemistry, particularly in the development of antimicrobial agents. Further research is needed to explore its efficacy and safety profile.
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